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molecular formula C8H7BrO2 B1645600 2-Bromo-4-(hydroxymethyl)benzaldehyde

2-Bromo-4-(hydroxymethyl)benzaldehyde

Cat. No. B1645600
M. Wt: 215.04 g/mol
InChI Key: VRTBLSQDVNVVRD-UHFFFAOYSA-N
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Patent
US07163932B2

Procedure details

To a stirring cold (0° C.) solution of POBr3 (0.6 mol, 171 g) in CH2Cl2 (1.6 L) was added dropwise DMF (0.75 L) over a period of 1 h. A solution of 2-bromo-4-hydroxymethyl-benzaldehyde (0.49 mol, 107 g) in CH2Cl2 (0.75 L) was then added dropwise over a period of 0.5 h. The resulting mixture was stirred at 0° C. for another 0.5 h and was then transferred via a cannula to a cold (0° C.) stirring aqueous solution of NaHCO3 (3 L, 1M) while maintaining the temperature of the aqueous solution below 10° C. After the transfer was completed, the mixture was extracted with CH2Cl2 (2 L). The organic extract was separated and washed with H2O (3 L) and brine (3 L), dried with MgSO4 (anhyd.) and concentrated to give an oil . The residue was extracted with 10% EtOAc/hexane (2 L). The organic extract was washed with H2O (2×1 L), dried with MgSO4 (anhyd.) and concentrated to a solid which was swished with hexane to give 154 g (˜100%) of the title compound as a beige solid.
Name
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
0.75 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.CN(C=O)C.[Br:11][C:12]1[CH:19]=[C:18]([CH2:20]O)[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Br:11][C:12]1[CH:19]=[C:18]([CH2:20][Br:3])[CH:17]=[CH:16][C:13]=1[CH:14]=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
0.75 L
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)CO
Name
Quantity
0.75 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for another 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then transferred via a cannula to a cold (0° C.)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the aqueous solution below 10° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (2 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with H2O (3 L) and brine (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 (anhyd.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 10% EtOAc/hexane (2 L)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with H2O (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 (anhyd.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid which

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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